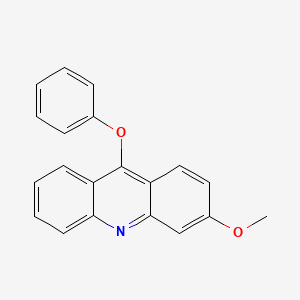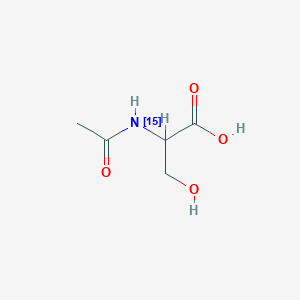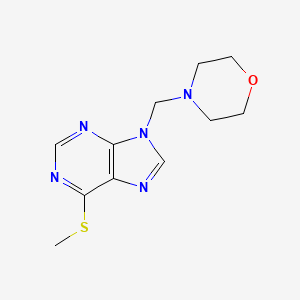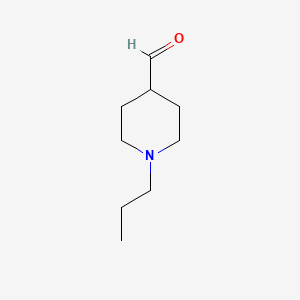
1-Propylpiperidine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propylpiperidine-4-carbaldehyde is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by a piperidine ring substituted with a propyl group at the nitrogen atom and an aldehyde group at the fourth carbon atom. It is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propylpiperidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1-propylpiperidine-4-methanol using oxidizing agents such as sodium periodate and sodium bromide . The reaction is typically carried out under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactions. This method allows for better control over reaction conditions, leading to higher efficiency and scalability . The use of catalysts and optimized reaction parameters further enhances the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The piperidine ring can undergo substitution reactions, where the propyl group or the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 1-Propylpiperidine-4-carboxylic acid.
Reduction: 1-Propylpiperidine-4-methanol.
Substitution: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.
Aplicaciones Científicas De Investigación
1-Propylpiperidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Industry: It is employed in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1-propylpiperidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs). The aldehyde group can form covalent bonds with biological targets, leading to the modulation of enzyme activity or receptor function. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its molecular targets .
Comparación Con Compuestos Similares
1-Benzylpiperidine-4-carbaldehyde: Similar in structure but with a benzyl group instead of a propyl group.
1-Methylpiperidine-4-carbaldehyde: Contains a methyl group instead of a propyl group.
1-Isopropylpiperidine-4-carbaldehyde: Features an isopropyl group instead of a propyl group.
Uniqueness: 1-Propylpiperidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various synthetic and medicinal applications .
Propiedades
Número CAS |
561054-29-3 |
|---|---|
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-propylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C9H17NO/c1-2-5-10-6-3-9(8-11)4-7-10/h8-9H,2-7H2,1H3 |
Clave InChI |
CUYURYIKCMICAW-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCC(CC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


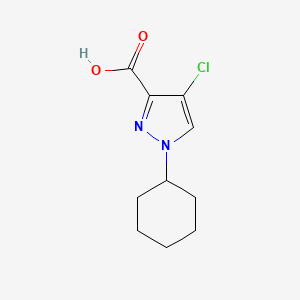
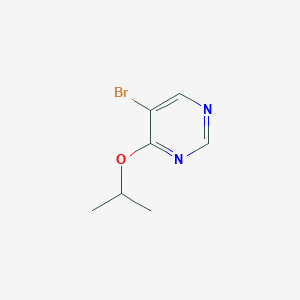
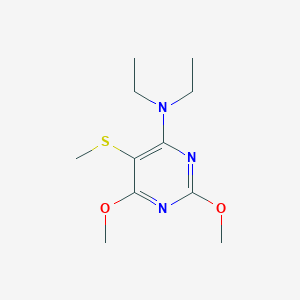

![N-(4-(2-((7-((2S,3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino)-2-oxoethyl)phenyl)-4-guanidinobenzamide](/img/structure/B12932774.png)
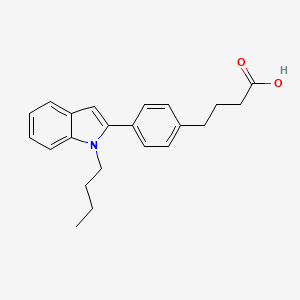
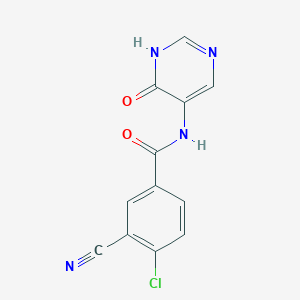

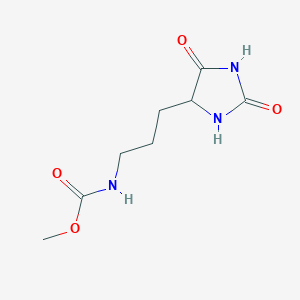
![[4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol](/img/structure/B12932800.png)
